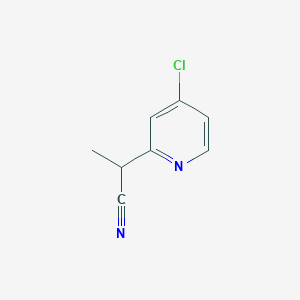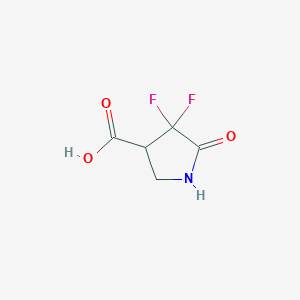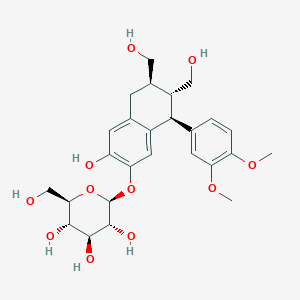
SargentodosideB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SargentodosideB is a naturally occurring compound known for its diverse biological activities. It is a type of glycoside, which is a molecule consisting of a sugar bound to another functional group via a glycosidic bond. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideB typically involves several steps, starting from readily available precursors. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
SargentodosideB undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
SargentodosideB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: this compound is investigated for its potential role in cellular processes and signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of SargentodosideB involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
SargentodosideB can be compared with other glycosides, such as:
Saponins: Known for their surfactant properties and potential health benefits.
Cardiac glycosides: Used in the treatment of heart conditions.
Flavonoid glycosides: Known for their antioxidant properties.
This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C26H34O11 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[[(6R,7R,8S)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChIキー |
DECMJXFDJXTUNS-QBCFYRCNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
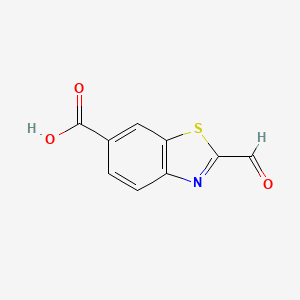

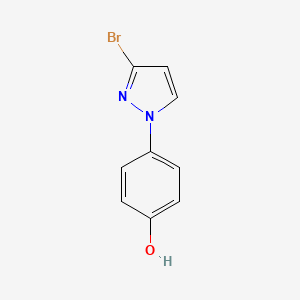
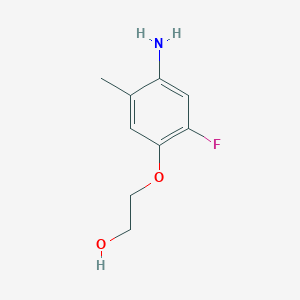

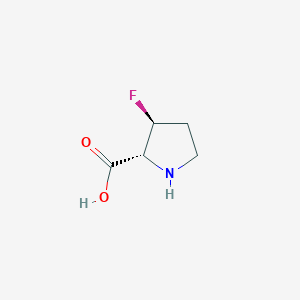
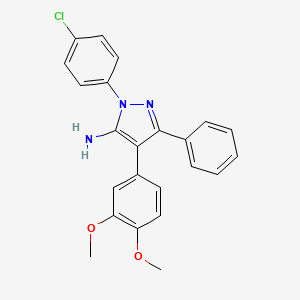
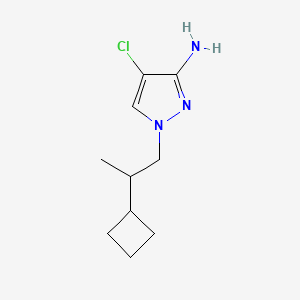

![tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13068189.png)
![7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
